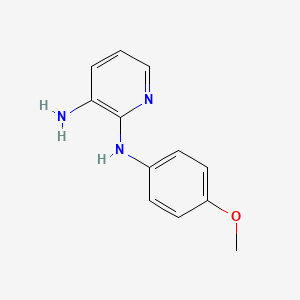

3-Amino-2-(4-methoxyphenyl)amino-pyridine

説明

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .科学的研究の応用

Structural Analysis and Crystallography

The crystal structure and synthesis of similar pyridine derivatives have been extensively studied, focusing on the intermolecular interactions and molecular conformation. For instance, the synthesis and structural analysis of 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b]pyridine-3-carbonitrile through X-ray Crystallography have contributed significantly to understanding the spatial arrangement and potential applications of such compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Corrosion Inhibition

Pyridine derivatives, including similar structures to 3-Amino-2-(4-methoxyphenyl)amino-pyridine, have shown promising results as corrosion inhibitors. Their adsorption and inhibition effects have been studied, and the compounds have been proven to provide protective films on metal surfaces, contributing to the prevention of corrosion (Ansari, Quraishi, & Singh, 2015).

Antimicrobial and Antitubercular Activities

These compounds have been investigated for their potential in combating various microbial organisms, including Mycobacterium tuberculosis. The synthesis of derivatives and their antimicrobial efficacy opens avenues for novel therapeutic agents (Vyas et al., 2009).

Photophysical Properties

Understanding the photophysical characteristics of pyridine derivatives is essential for applications in materials science and photonics. For instance, studies on compounds like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues reveal crucial insights into intramolecular charge transfer and excited state intramolecular proton transfer processes, which are fundamental in the design of advanced materials and optical devices (Behera, Karak, & Krishnamoorthy, 2015).

Insecticidal Properties

Pyridine derivatives have also been explored for their insecticidal properties, showing potential as environmentally friendly alternatives to conventional pesticides. Their synthesis and toxicity against specific pests like the cowpea aphid, Aphis craccivora Koch, have been documented, highlighting their significance in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

作用機序

Target of Action

The primary target of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein-serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activity . This interaction results in changes in the cell cycle and transcription processes

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle regulation and transcription . By inhibiting CDKs, it disrupts the normal progression of the cell cycle and transcription, leading to downstream effects such as cell growth inhibition .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, where unchecked cell proliferation is a key characteristic .

特性

IUPAC Name |

2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKVHRACPVAOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466148 | |

| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |

CAS RN |

41010-68-8 | |

| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)